molecular formula C17H15N3O2S2 B6025527 2-(benzylthio)-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)acetamide

2-(benzylthio)-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No. B6025527
M. Wt: 357.5 g/mol
InChI Key: XGEYQKZGTKRQML-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)acetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the family of quinazolinone derivatives, which are known for their diverse biological activities. The synthesis of this compound has been reported in the literature, and it has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)acetamide involves the inhibition of tyrosine kinases, which are involved in the regulation of cell growth, differentiation, and survival. The compound acts by binding to the ATP-binding site of these enzymes, thereby preventing their activation. The inhibition of these enzymes leads to the suppression of cellular signaling pathways, which results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to exhibit potent antiproliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to induce apoptosis in these cells, which is a programmed cell death mechanism that is essential for the maintenance of tissue homeostasis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzylthio)-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)acetamide in lab experiments include its potent inhibitory activity against tyrosine kinases, which makes it a valuable tool for studying cellular signaling pathways. The compound is also relatively easy to synthesize, and its purity can be easily monitored using standard analytical techniques. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 2-(benzylthio)-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)acetamide. One potential direction is the development of more potent and selective inhibitors of tyrosine kinases, which could lead to the development of new therapeutic agents for the treatment of cancer and other diseases. Another potential direction is the study of the compound's mechanism of action in more detail, which could provide insights into the regulation of cellular signaling pathways. Finally, the compound's potential applications in drug discovery and development could be explored further, which could lead to the development of new drugs with improved efficacy and safety profiles.
In conclusion, this compound is a promising compound with diverse biological activities. Its potent inhibitory activity against tyrosine kinases makes it a valuable tool for studying cellular signaling pathways, and its potential applications in drug discovery and development make it an attractive target for further research.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)acetamide involves the reaction of 2-mercapto-4-oxo-3(4H)-quinazolinyl acetic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, which leads to the formation of the desired product. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

2-(benzylthio)-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent inhibitory activity against a range of enzymes, including tyrosine kinases, which are involved in various cellular processes. The inhibition of these enzymes has been implicated in the treatment of several diseases, including cancer.

properties

IUPAC Name

2-benzylsulfanyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c21-15(11-24-10-12-6-2-1-3-7-12)19-20-16(22)13-8-4-5-9-14(13)18-17(20)23/h1-9H,10-11H2,(H,18,23)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEYQKZGTKRQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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